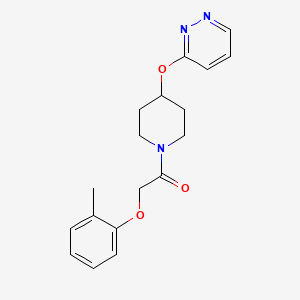

1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Description

Properties

IUPAC Name |

2-(2-methylphenoxy)-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-14-5-2-3-6-16(14)23-13-18(22)21-11-8-15(9-12-21)24-17-7-4-10-19-20-17/h2-7,10,15H,8-9,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZYEVCYUYVUCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies. Additionally, data tables summarizing key research findings will be provided to enhance understanding.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological profiles. The presence of the pyridazinyl and o-tolyloxy groups contributes to its unique properties, potentially influencing its interaction with biological targets.

Structural Formula

Pharmacological Effects

Research indicates that compounds similar to This compound exhibit various biological activities:

- Antitumor Activity : Compounds in this class have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in tumor growth.

- Anti-inflammatory Properties : Some derivatives demonstrate the ability to reduce inflammation markers, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Effects : Certain analogs exhibit significant activity against bacterial strains, highlighting their potential as antimicrobial agents.

The mechanisms underlying the biological activity of this compound may include:

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Receptor Modulation : Interaction with specific receptors may alter signaling pathways related to growth and inflammation.

Study 1: Antitumor Activity

A study evaluated the antitumor effects of a related piperidine derivative on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency against breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | CDK2 inhibition |

| A549 (Lung) | 15.0 | Apoptosis induction via caspase activation |

Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory properties were assessed using an LPS-induced model in mice. The compound significantly reduced levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

| Treatment Group | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound Treatment | 75 | 90 |

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical differences between the target compound and structurally related molecules:

Structure-Activity Relationships (SAR)

- Trifluoromethyl groups in UDO enhance metabolic stability .

- Metal Coordination : APEHQ complexes demonstrate that metal ions (e.g., Cu²⁺, Ni²⁺) significantly boost antifungal efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.